2-Benzyl-6-chloro(1,2,4)triazolo[4,3-b]pyridazin-3(2H)-one
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Description
Scientific Research Applications
Triazolo[4,3-b]pyridazin-3(2H)-one derivatives, including 2-Benzyl-6-chloro(1,2,4)triazolo[4,3-b]pyridazin-3(2H)-one, belong to a broader class of triazole and pyridazine compounds. These compounds are of considerable interest in scientific research due to their diverse biological activities. They serve as core structures for the development of new drugs, highlighting their significance in medicinal chemistry and pharmaceutical sciences.
Biological Activities and Applications
Broad Spectrum of Biological Activities : The triazole and pyridazine families, which include the 2-Benzyl-6-chloro(1,2,4)triazolo[4,3-b]pyridazin-3(2H)-one derivative, exhibit a wide range of biological activities. These activities include anti-inflammatory, antiplatelet, antimicrobial, antimycobacterial, antitumoral, and antiviral properties, as well as activity against several neglected diseases (Ferreira et al., 2013).
Antifungal and Immunomodulating Activities : Specific derivatives of 1,4-benzothiazine azole, related to the triazolo[4,3-b]pyridazin-3(2H)-one structure, have shown promising antifungal and immunomodulating activities. These activities suggest potential applications in treating infections and modulating immune responses (Schiaffella & Vecchiarelli, 2001).
Role in CNS Drug Synthesis : Functional chemical groups within the triazolo[4,3-b]pyridazin-3(2H)-one framework may serve as lead molecules for synthesizing compounds with central nervous system (CNS) activity. This underscores the importance of such derivatives in developing new treatments for CNS disorders (Saganuwan, 2017).
Applications in Optoelectronic Materials : The inclusion of pyridazine and triazole fragments into π-extended conjugated systems, akin to the 2-Benzyl-6-chloro(1,2,4)triazolo[4,3-b]pyridazin-3(2H)-one structure, is valuable for creating novel optoelectronic materials. These materials find use in organic light-emitting diodes (OLEDs), photoelectric conversion elements, and as photosensitizers in solar cells, demonstrating the versatility of these compounds beyond pharmaceutical applications (Lipunova et al., 2018).
properties
IUPAC Name |
2-benzyl-6-chloro-[1,2,4]triazolo[4,3-b]pyridazin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClN4O/c13-10-6-7-11-15-16(12(18)17(11)14-10)8-9-4-2-1-3-5-9/h1-7H,8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SAHUWCZITMEQSM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(=O)N3C(=N2)C=CC(=N3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Benzyl-6-chloro(1,2,4)triazolo[4,3-b]pyridazin-3(2H)-one |
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